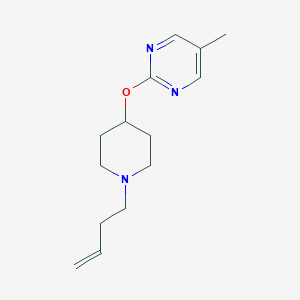

![molecular formula C23H23N5O5 B3001056 ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate CAS No. 941996-92-5](/img/structure/B3001056.png)

ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

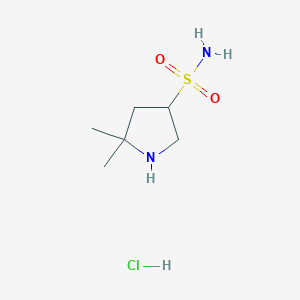

The compound ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate is a novel polynitrogenated heterocyclic compound. It is derived from the 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one scaffold, which is known for its potential antitumor activities. The compound is part of a class of molecules that have been synthesized and studied for their anticancer properties in vitro .

Synthesis Analysis

The synthesis of related compounds involves optimized routes that yield polynitrogenated derivatives with modest to good overall yields. The synthesis typically includes facile addition reactions of nucleophilic centred hydrazonoimidazolidine hydroiodides to diethyl acetylenedicarboxylate, followed by cyclocondensation to form the heterobicyclic products . The molecular structures of these compounds are confirmed using various spectroscopic methods, including NMR .

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using spectroscopic techniques such as NMR and confirmed with advanced 2D HMBC and HMQC NMR experiments . X-ray crystallography has also been employed to confirm the structure of these compounds . Theoretical calculations, including density functional theory (DFT), have been used to study the molecular structure and electronic properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include addition reactions, cyclocondensation, and intramolecular cyclizations. These reactions lead to the formation of the heterobicyclic structure characteristic of this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various techniques. Spectroscopic methods such as FT-IR, FT-Raman, and NMR provide insights into the vibrational and electronic properties . Thermal stability is assessed using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), indicating stability above certain temperatures . Theoretical calculations predict nonlinear optical properties and molecular electrostatic potential, suggesting potential sites for nucleophilic attack . The HOMO and LUMO energy levels indicate charge transfer within the molecule .

Anticancer Activity Case Study

Compounds with the 7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one scaffold have shown remarkable antiproliferative activities in vitro. Specifically, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate has been proposed as a lead structure for designing highly selective antitumor agents due to its lower cytotoxicity towards normal cells and higher activity against cancer cells . The mode of action of these compounds has been investigated using double fluorochrome mix-staining, revealing a significant induction of necrotic cells in human cancer cell lines .

properties

IUPAC Name |

ethyl 2-[[2-[8-(4-methylphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O5/c1-3-33-22(32)17-6-4-5-7-18(17)24-19(29)14-28-21(31)20(30)27-13-12-26(23(27)25-28)16-10-8-15(2)9-11-16/h4-11H,3,12-14H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODWGAMIVFLCQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

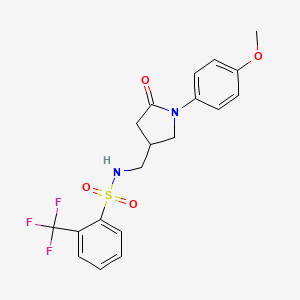

![(Z)-3-[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B3000973.png)

![N-allyl-6-(4-{[(4-cyclohexylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B3000975.png)

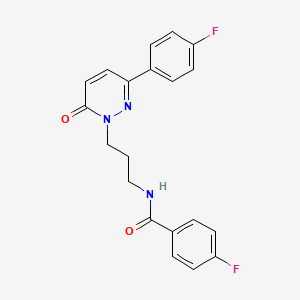

![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3000979.png)

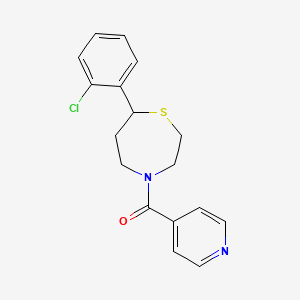

![ethyl 2-({[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3000985.png)

![4-([1,1'-biphenyl]-4-yl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B3000986.png)

![N-[(2,6-Difluorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3000988.png)

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)